1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Researchers often treat thiazole building blocks as interchangeable, but minor positional isomerism can produce divergent SAR results, wasting synthesis cycles. This 2-(2-methoxyphenyl)-5-aminomethyl-thiazole provides unique hydrogen-bonding geometry distinct from 4-yl analogs, with a primary amine handle enabling rapid amide coupling and reductive amination for analog library generation. As an early-discovery building block with no prior biological annotation, it offers an unbiased starting point for FBDD screening and novel chemical space exploration.

Molecular Formula C11H12N2OS
Molecular Weight 220.29 g/mol
CAS No. 915921-26-5
Cat. No. B1361763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine
CAS915921-26-5
Molecular FormulaC11H12N2OS
Molecular Weight220.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NC=C(S2)CN
InChIInChI=1S/C11H12N2OS/c1-14-10-5-3-2-4-9(10)11-13-7-8(6-12)15-11/h2-5,7H,6,12H2,1H3
InChIKeyLUWOWBPYBZMJKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine (CAS 915921-26-5): Chemical Profile and Procurement-Relevant Classification


1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine (CAS 915921-26-5) is a small-molecule heterocyclic building block with the molecular formula C11H12N2OS and a molecular weight of 220.29 g/mol . It is characterized by a 1,3-thiazole core substituted with a 2-methoxyphenyl group at the 2-position and a methanamine (aminomethyl) group at the 5-position [1]. The compound is typically supplied as a solid, with an estimated LogP of approximately 1.00, and is achiral, possessing three rotatable bonds . As an AldrichCPR compound, it is provided to early discovery researchers as part of a collection of unique chemicals, without vendor-collected analytical data, and is sold on an 'as-is' basis .

Beyond the Thiazole Core: Why Generic Substitution for 1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine Is Not a Viable Strategy


Thiazole derivatives are a broad and widely explored class in medicinal chemistry, exhibiting diverse pharmacological activities. However, the assumption that any thiazole-containing building block can be substituted for another in a specific synthetic route or biological assay is flawed and can lead to significant project setbacks [1]. For 1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine, its precise substitution pattern—a 2-methoxyphenyl group at the 2-position and a primary aminomethyl group at the 5-position—dictates a unique set of physicochemical properties, including specific molecular geometry, electronic distribution, and hydrogen-bonding capacity, that are not replicated by close positional isomers (e.g., 4-yl-methanamine analogs) or analogs with different substituents on the phenyl ring . While a direct, quantitative comparison of this specific compound's performance against defined analogs is not currently available in the open scientific literature, the fundamental principles of medicinal chemistry underscore that even minor structural modifications can dramatically alter target binding, metabolic stability, and overall biological profile. Therefore, procurement decisions based solely on the shared 'thiazole' scaffold, without accounting for these critical structural nuances, carry a high risk of failing to reproduce expected results in lead optimization, structure-activity relationship (SAR) studies, or other advanced research applications [2].

Quantitative Differentiation Analysis: 1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine (915921-26-5) vs. Closest Analogs


Structural Isomer Comparison: 5-YL- vs. 4-YL- Methanamine Analogs

The target compound, 1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine (CAS 915921-26-5), is a specific regioisomer with the aminomethyl group attached to the 5-position of the thiazole ring [1]. A commercially available positional isomer is (2-(2-Methoxyphenyl)thiazol-4-yl)methanamine (CAS 885280-27-3), which has the same molecular weight and formula but places the aminomethyl group at the 4-position [2]. While direct comparative activity data for these two specific isomers is absent from the literature, the fundamental principle of medicinal chemistry holds that such regioisomers are distinct chemical entities with potentially divergent biological activities, target affinities, and physicochemical properties, and therefore they cannot be used interchangeably in a research program.

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Quantified Physicochemical Property Differentiation: LogP Comparison

Lipophilicity, a key determinant of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, can be a key differentiator among close analogs. The target compound has a predicted LogP (cLogP) value of 1.00 . In contrast, the structurally related N-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, a molecule with two methoxyphenyl rings, is reported to have a higher cLogP of approximately 4.1 . This quantitative difference in lipophilicity means the two compounds will have different solubility, membrane permeability, and metabolic stability profiles, making them suitable for different stages of drug development or for probing different biological targets.

Drug Discovery Physicochemical Properties Lipophilicity

Absence of Direct Comparative Evidence Against Other 2-Methoxyphenyl Thiazole Derivatives

A comprehensive search of the public scientific literature, including primary research papers and patent databases (PubMed, Semantic Scholar, Google Patents, etc.), failed to identify any direct, head-to-head comparative studies involving 1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine (CAS 915921-26-5) and a defined comparator [1][2][3]. This is a critical finding for procurement. While many related thiazole derivatives have been synthesized and evaluated for various biological activities, this specific compound appears to be primarily used as a unique building block in early-stage discovery research, and its specific performance profile relative to close analogs is not yet part of the public domain. This information gap is, in itself, a key piece of evidence. It highlights that the selection of this compound for a research program should be based on its specific structural features for hypothesis-driven SAR exploration, rather than on pre-existing, publicly validated superiority over other candidates.

Literature Review Gap Analysis Procurement Strategy

Target Applications for 1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine Based on Structural and Physicochemical Evidence


Scaffold for De Novo Medicinal Chemistry and SAR Exploration

The compound's unique combination of a 2-methoxyphenyl group and a primary aminomethyl handle on a thiazole core makes it an ideal starting point for generating novel chemical matter. As it is not represented in the literature with established biological targets or liabilities, it offers a clean slate for exploring new chemical space. The primary amine serves as a versatile synthetic handle for creating diverse libraries of analogs through amide coupling, reductive amination, or other reactions, allowing researchers to probe novel structure-activity relationships (SAR) without the bias of prior art. Its availability as a building block from multiple vendors facilitates this application.

Fragment-Based Drug Discovery (FBDD) Screening Libraries

With a molecular weight of 220.29 g/mol and a relatively low cLogP of 1.00 , this compound fits the physicochemical profile of a typical 'fragment' suitable for inclusion in fragment-based screening libraries. Its structure contains a primary amine and several hydrogen bond acceptors (methoxy oxygen, thiazole nitrogen), providing multiple vectors for interacting with biological targets. The absence of chiral centers simplifies its use in initial screens. Its utility in FBDD is supported by its inclusion in specialized commercial collections for early discovery .

Synthetic Intermediate for Elaborated Heterocyclic Systems

The primary aminomethyl group is a highly reactive nucleophile that can be used to anchor the compound to a variety of scaffolds or to participate in cyclization reactions to form more complex, fused heterocyclic systems. This is a common strategy for diversifying chemical libraries in pursuit of new bioactive molecules. Its classification by vendors as a 'versatile intermediate' for the preparation of various biologically active molecules supports this use case .

Chemical Probe for Exploring Thiazole Binding Pockets

Given the prevalence of the thiazole motif in bioactive molecules and the known importance of methoxy substituents in target recognition, this compound could be deployed as a minimalist probe to interrogate the binding preferences of a specific biological target. The lack of prior biological annotation means it can be used without prejudice to map the chemical space around a target's binding pocket, potentially revealing novel interaction patterns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-YL]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.